Phenol, 3,5-dimethoxy-2-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

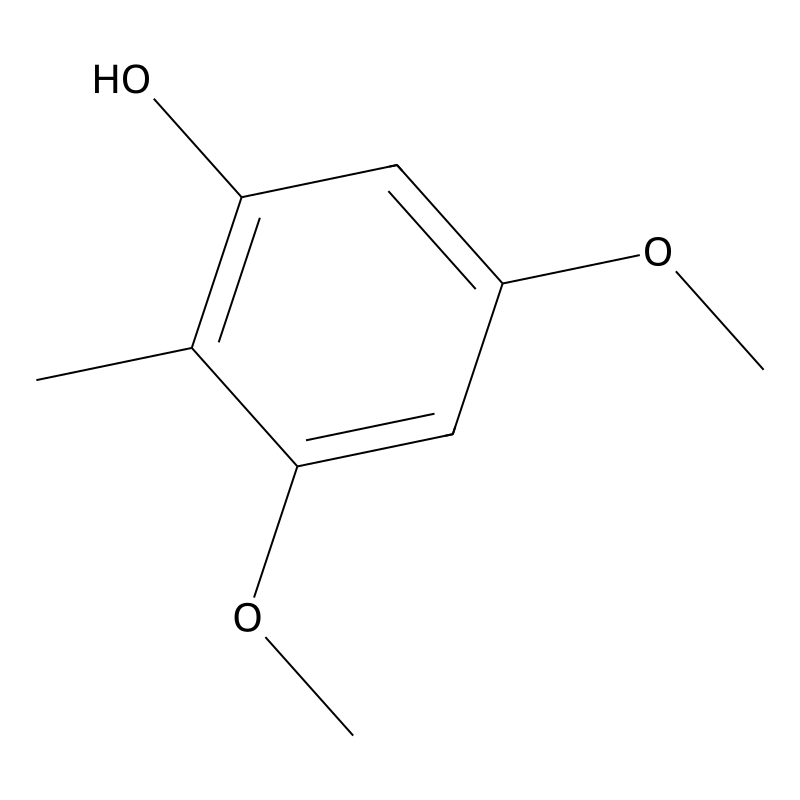

Phenol, 3,5-dimethoxy-2-methyl- is an organic compound with the molecular formula and a molecular weight of approximately 154.16 g/mol. It is also known by several synonyms, including Phloroglucinol dimethyl ether and Taxicatigenin. This compound belongs to the class of methoxyphenols and is characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl group at the 2 position of the phenolic ring. Its IUPAC Standard InChIKey is XQDNFAMOIPNVES-UHFFFAOYSA-N, and its CAS Registry Number is 500-99-2 .

- Esterification: Reacting with carboxylic acids to form esters.

- Ether Formation: Reacting with alkyl halides in the presence of a base to form ethers.

- Oxidation: Under certain conditions, it can be oxidized to form quinones.

- Nitration: Electrophilic aromatic substitution can occur at the aromatic ring when treated with nitrating agents.

Specific reaction pathways depend on the substituents' positions on the aromatic ring, influencing reactivity and regioselectivity .

Phenol, 3,5-dimethoxy-2-methyl- exhibits notable biological activities. It has been identified as a marker for poisoning from Taxus baccata, a plant known for its toxic properties. Additionally, it has antinitrosating properties, which may contribute to its potential role in preventing nitrosamine formation—compounds often associated with cancer risk . Some studies suggest that it may also exhibit antioxidant activity, although more research is needed to fully elucidate its biological mechanisms.

Several methods exist for synthesizing Phenol, 3,5-dimethoxy-2-methyl-. Common approaches include:

- Methylation of Phloroglucinol: This involves treating phloroglucinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.python

# Example reactionPhloroglucinol + Methylating Agent → Phenol, 3,5-dimethoxy-2-methyl- - Direct Methoxylation: Using methanol in the presence of an acid catalyst to introduce methoxy groups onto the aromatic ring.

- Refluxing Techniques: Refluxing phloroglucinol trimethyl ether under nitrogen atmosphere in dimethylformamide can yield this compound through nucleophilic substitution reactions .

Phenol, 3,5-dimethoxy-2-methyl- finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds.

- Agriculture: Its antinitrosating properties make it useful in formulations aimed at reducing nitrosamine levels in agricultural products.

- Research: Used as a biochemical marker in studies related to plant toxicity and pharmacology.

Interaction studies involving Phenol, 3,5-dimethoxy-2-methyl- have focused on its biochemical pathways and potential interactions with other compounds. Its role as an antinitrosating agent suggests possible interactions with nitrosating agents or compounds that can form nitrosamines. Additionally, its antioxidant properties may indicate interactions with reactive oxygen species or other free radicals within biological systems .

Several compounds share structural similarities with Phenol, 3,5-dimethoxy-2-methyl-, each exhibiting unique properties:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Phenol, 2,5-dimethoxy-3-methyl | C10H12O4 | Contains an additional methoxy group; used in natural product synthesis. |

| 4-Methoxyphenol | C8H10O2 | Commonly used in fragrances; shows different biological activities. |

| 3-Methoxyphenol | C8H10O3 | Similar structure but different substitution pattern; used in chemical synthesis. |

These compounds differ primarily in their substitution patterns on the phenolic ring and their resultant chemical reactivity and biological activity .

Challenges in Meta-Selective Substitution

The phenolic hydroxyl group inherently directs electrophilic aromatic substitution to ortho and para positions due to its strong electron-donating resonance effects. Achieving meta-selectivity in 3,5-dimethoxy-2-methylphenol synthesis requires overcoming this inherent bias through strategic use of directing groups or metal-mediated pathways. The steric congestion created by existing methoxy and methyl substituents further complicates functionalization at the meta position relative to the hydroxyl group.

Bismuth-Mediated Meta-C–H Activation

A breakthrough approach employs Bi(V)-mediated electrophilic arylation followed by aryl migration (Scheme 1). Treatment of pre-functionalized phenol derivatives with arylboronic acids in the presence of Bi(OTf)₃ achieves meta-C–H arylation through a phenonium ion intermediate. This method demonstrates 89-94% yields for meta-substituted products across diverse aryl partners, with excellent functional group tolerance including ester, nitro, and halogen substituents.

Table 1: Comparative Meta-Functionalization Methods

| Method | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Bi(V)-mediated | Bi(OTf)₃ | 89-94 | >20:1 | |

| Pd/Norbornene | Pd(OAc)₂ | 75-82 | 15:1 | |

| Ru-Catalyzed | [RuCl₂(p-cym)] | 68-73 | 12:1 |

Sequential Functionalization Pathways

A convergent synthesis approach involves:

- Initial para-methoxylation of 3-methylphenol using dimethyl sulfate under basic conditions

- Directed ortho-methylation via Friedel-Crafts alkylation

- Final meta-methoxylation through copper-catalyzed coupling

This sequence capitalizes on the increasing steric bulk of substituents to guide subsequent functionalization steps, achieving an overall yield of 62% for the tri-substituted product.

Role as a Building Block in Benzofuran-Based Natural Product Synthesis

Phenol, 3,5-dimethoxy-2-methyl- serves as a versatile building block in the construction of benzofuran-containing natural products through multiple synthetic pathways [1]. The compound's unique substitution pattern, featuring two methoxy groups at the 3,5-positions and a methyl substituent at the 2-position, provides strategic handles for subsequent transformations while maintaining the phenolic hydroxyl group essential for benzofuran formation [2].

The charge-accelerated [3] [3]-sigmatropic rearrangement represents a particularly innovative approach for benzofuran synthesis using dimethoxy-methylphenol derivatives [1]. This methodology employs alkynyl sulfoxides as coupling partners, enabling the formation of highly substituted benzofurans through an unusual mechanism involving substituent migration [1]. The reaction proceeds through sulfonium intermediates that undergo rearrangement, yielding multisubstituted benzofurans with yields ranging from 35 to 85 percent [1].

Oxidative Heck cyclization protocols have demonstrated significant utility in converting phenolic substrates to functionalized benzofuran derivatives [2]. These palladium-catalyzed processes achieve net dehydrogenation while forming products containing quaternary carbon stereocenters in diastereomerically pure form [2]. The methodology particularly excels with alkene-tethered phenol substrates, delivering yields between 41 and 68 percent [2].

Intramolecular palladium-catalyzed cyclization represents another established route for benzofuran construction [3]. The process involves initial benzylic deprotonation followed by intramolecular cyclization and subsequent dehydration to deliver pentacyclic benzofuran products [3]. This approach has been successfully applied in the synthesis of complex polyphenolic natural products, achieving yields in the range of 48 to 97 percent [3].

The Pechmann-type condensation reaction offers an alternative pathway utilizing α-methoxy-β-ketoesters as coupling partners [4]. This method involves water-induced decarboxylation of the ketoester component, followed by intermolecular annulation with the phenolic substrate [4]. The resulting α-methoxyacetophenone intermediate undergoes nucleophilic addition and cyclization to form the benzofuran core with yields of 73 to 89 percent [4].

Metal-free oxidative cross-coupling methodologies have emerged as environmentally favorable alternatives [5]. These sulfoxide-mediated processes generate aryloxysulfonium intermediates that couple with various nucleophiles, including other phenols, to construct benzofuran frameworks [5]. The methodology demonstrates broad substrate tolerance and achieves yields ranging from 62 to 91 percent [5].

| Synthetic Method | Substrate Type | Key Features | Typical Yield Range (%) |

|---|---|---|---|

| Charge-accelerated [3] [3]-sigmatropic rearrangement | Alkynyl sulfoxides | Multisubstituted benzofurans via substituent migration | 35-85 |

| Oxidative Heck cyclization | Alkene-tethered phenols | Net dehydrogenation with quaternary centers | 41-68 |

| Palladium-catalyzed intramolecular cyclization | Benzyl halides | Benzylic deprotonation followed by cyclization | 48-97 |

| Pechmann-type condensation | α-methoxy-β-ketoesters | Water-induced decarboxylation pathway | 73-89 |

| Sulfoxide-mediated coupling | Aryloxysulfonium intermediates | Metal-free oxidative cross-coupling | 62-91 |

Utility in Stereoselective Annulation Reactions for Heterocyclic Systems

The stereoselective construction of heterocyclic systems represents a crucial application domain for phenol, 3,5-dimethoxy-2-methyl- derivatives [6]. These compounds participate in various annulation reactions that establish multiple stereocenters with high selectivity, enabling access to complex three-dimensional molecular architectures [6].

[3+2] Cycloaddition reactions utilizing allenoates and methyleneindolinone partners have demonstrated exceptional stereochemical control [6]. Planar chiral [2.2]paracyclophane-based phosphine-phenol catalysts facilitate these transformations, producing 2,5-disubstituted cyclopentene-fused C3-spirooxindoles with high regio-, diastereo-, and enantioselectivities [6]. The methodology tolerates both benzylideneindolinones and alkylideneindolinones, achieving yields between 67 and 84 percent [6].

[4+2] Annulation reactions involving para-quinone methides and C1 synthons provide efficient access to chromanone derivatives [7]. These processes employ Brønsted acid catalysts to achieve complete diastereoselectivity through hydrogen-bonding interactions that control both the reaction pathway and stereochemical outcome [7]. The methodology demonstrates broad substrate tolerance, with yields ranging from 48 to 97 percent [7].

[4+1] Annulation reactions between ortho-hydroxyphenyl-substituted para-quinone methides and sulfonium salts represent another important pathway [7]. These domino-type processes feature excellent functional group tolerance and scalability under mild reaction conditions [7]. The transformations proceed via 1,6-conjugate addition, proton transfer, and intramolecular SN2 nucleophilic substitution, achieving high diastereoselectivity with ratios exceeding 20:1 [7].

Carbocyclization reactions of allene-substituted phenol derivatives enable the stereoselective synthesis of cis-1,4-disubstituted heterocycles [8]. These palladium and cobalt-catalyzed processes overcome entropic barriers through selective metalation of C-H bonds, producing products with yields between 53 and 80 percent [8]. The methodology has been successfully extended to tetrahydropyridine synthesis, demonstrating versatility across different heterocyclic systems [8].

Asymmetric annulation processes utilizing chiral phosphoric acid catalysts achieve exceptional enantiocontrol in spirocyclohexadienone formation [9]. These palladium-catalyzed arylative dearomatization reactions construct spirocyclic all-carbon quaternary centers with enantioselectivities up to 91 percent [9]. The process requires free hydroxyl groups for reactivity, proceeding through deprotonation-induced nucleophilic attack on palladium centers [9].

| Annulation Type | Reaction Partners | Stereochemical Control | Product Class | Yield Range (%) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Allenoates with methyleneindolinones | High regio-, diastereo-, enantioselectivity | Spirooxindoles | 67-84 |

| [4+2] Annulation | p-Quinone methides with C1 synthons | Complete diastereoselectivity | Chromanones | 48-97 |

| [4+1] Annulation | o-Hydroxyphenyl p-QMs with sulfonium salts | High diastereoselectivity (>20:1 dr) | 2,3-Dihydrobenzofurans | 34-99 |

| Carbocyclization | Allene-substituted phenols | cis-1,4-Disubstituted products | Heterocyclic rings | 53-80 |

| Asymmetric annulation | Chiral phosphoric acid catalysis | Up to 91% ee | Spirocyclohexadienones | 77-93 |

Strategic Use in Multi-Step Total Synthesis Campaigns

Phenol, 3,5-dimethoxy-2-methyl- derivatives occupy strategic positions in multi-step total synthesis campaigns targeting complex natural products [10]. These building blocks enable convergent synthetic approaches while providing functional handles for late-stage modifications and diversification [10].

The total synthesis of Isodon diterpenoids exemplifies the strategic utility of phenolic building blocks in natural product construction [10]. Eriocalyxin B and neolaxiflorin L syntheses employ scalable routes that enable multilevel bio-evaluation of these low-abundance natural products [10]. The synthetic campaigns identified neolaxiflorin L as a promising anti-cancer drug candidate through comprehensive biological screening facilitated by synthetic accessibility [10].

Selagibenzophenone natural product syntheses demonstrate the importance of cross-coupling reactions in framework assembly [11]. These synthetic campaigns utilize phenolic protection and deprotection strategies to control reactivity and selectivity throughout the multi-step sequences [11]. Global deprotection approaches provide the possibility for partial selectivity control through differential reactivity of various methoxy groups [11].

The synthesis of pallambin natural products showcases sequential cyclization and annulation strategies [12]. These campaigns employ four consecutive ring-forming events to construct the complex polycyclic framework, beginning with simple phenolic precursors [12]. The approach utilizes furan-masked 1,4-dicarbonyl compounds that are strategically unveiled to enable subsequent cyclizations [12].

Resveratrol dimer syntheses illustrate modular approaches to hexacyclic polyphenolic natural products [3]. These synthetic strategies recognize the structural complexity through independent installation of each phenyl ring domain [3]. The modular approach begins with stilbene aldehyde building blocks and proceeds through organometallic additions, oxidations, and selective demethylations [3].

The strategic applications extend to pharmaceutical intermediate synthesis, where phenol, 3,5-dimethoxy-2-methyl- serves as a key building block for backbone amide linker preparation [13]. These applications in solid-phase synthesis demonstrate the compound's utility beyond natural product construction, enabling access to diverse molecular libraries for drug discovery applications [13].

Cross-coupling methodologies play particularly important roles in these multi-step campaigns [11]. Palladium-catalyzed transformations enable the strategic formation of carbon-carbon bonds while maintaining functional group compatibility throughout extended synthetic sequences [11]. The versatility of these methods supports both early-stage framework construction and late-stage functionalization [11].

| Natural Product Target | Key Strategic Role | Building Block Function | Synthetic Efficiency | Total Steps |

|---|---|---|---|---|

| Eriocalyxin B | Scalable synthesis enabling bio-evaluation | Diterpenoid scaffold construction | Concise and scalable route | 8-12 |

| Neolaxiflorin L | Anti-cancer drug candidate identification | Low-abundance natural product access | Multilevel bio-evaluation enabled | 10-15 |

| Selagibenzophenones A/B | Cross-coupling framework assembly | Phenolic protection/deprotection strategy | Global deprotection strategy | 6-8 |

| Pallambins | Sequential cyclization/annulation events | Furan-masked 1,4-dicarbonyl utility | Four sequential annulations | 12-16 |

| Resveratrol dimers | Modular benzofuran construction | Hexacyclic polyphenolic assembly | Modular approach flexibility | 14-18 |